Levocetirizine

Catalog No.
S532939
CAS No.
130018-77-8
M.F
C21H25ClN2O3
M. Wt
388.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocetirizine

CAS Number

130018-77-8

Product Name

Levocetirizine

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1

InChI Key

ZKLPARSLTMPFCP-OAQYLSRUSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride, (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride, cetirizine (R)-form dihydrochloride, levocetirizine, levocetirizine dihydrochloride, levocetirizine hydrochloride, levocetrizine, UCB-28556, Xusal, Xyzal

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Description

The exact mass of the compound Levocetirizine is 388.1554 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Hydroxyzine - Cetirizine - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Exact Mass

388.1554

Boiling Point

542.1

Appearance

Solid powder

Melting Point

205-208

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6U5EA9RT2O

Drug Indication

Levocetirizine is indicated to treat symptoms of perennial allergic rhinitis and uncomplicated skin manifestations of chronic idiopathic urticaria.[L7694] It is also used over the counter for a variety of mild allergy symptoms.[A181748]
FDA Label
Treatment of allergic rhinitis

Livertox Summary

Cetirizine and its enantiomer levocetirizine are second generation antihistamines that are used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Cetirizine and levocetirizine have been linked to rare, isolated instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Pharmacology

Levocetirizine is a second generation histamine H1 antagonist used to treat various allergic symptoms.[A181748,A181790,L7694] It has a long duration of action as it is generally taken once daily, and a wide therapeutic window as animal studies show the maximal nonlethal dose is over 100x a normal dose.[L7694] Patients are cautioned to avoid tasks that require complete alertness, avoid alertness, and use caution in patients with factors predisposing urinary retention.[L7694]
Levocetirizine is a third generation, non-sedating, selective histamine H1 receptor antagonist, with antihistamine, anti-inflammatory and potential anti-angiogenic activities. Levocetirizine competes with endogenous histamine for binding at peripheral H1-receptor sites on the effector cell surface. This prevents the negative symptoms associated with histamine release and an allergic reaction. In addition, as histamine plays an important role in angiogenesis during an allergic inflammatory reaction, blocking the action of histamine may modulate the expression of proangiogenic factors and thus may prevent angiogenesis. As a third-generation histamine H1 receptor antagonist, levocetirizine has fewer side effects than most second-generation antihistamines.

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE09 - Levocetirizine

Mechanism of Action

Levocetirizine selectively inhibits histamine H1 receptors.[L7694] This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system.[A181790]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

130018-77-8

Wikipedia

Levocetirizine

Biological Half Life

The average half life of levocetirizine is 7.05±1.54 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Antihistamines

Dates

Modify: 2023-08-15
1: Weinberger M, Hendeles L. Nonprescription medications for respiratory symptoms: Facts and marketing fictions. Allergy Asthma Proc. 2018 May 1;39(3):169-176. doi: 10.2500/aap.2018.39.4117. PubMed PMID: 29669663.
2: Kikuchi A, Nasir FBM, Inami A, Mohsen A, Watanuki S, Miyake M, Takeda K, Koike D, Ito T, Sasakawa J, Matsuda R, Hiraoka K, Maurer M, Yanai K, Watabe H, Tashiro M. Effects of levocetirizine and diphenhydramine on regional glucose metabolic changes and hemodynamic responses in the human prefrontal cortex during cognitive tasks. Hum Psychopharmacol. 2018 Mar;33(2):e2655. doi: 10.1002/hup.2655. Epub 2018 Mar 13. PubMed PMID: 29532516; PubMed Central PMCID: PMC5900896.
3: Domagała A, Szepietowski J, Reich A. Antihistamines in the treatment of pruritus in psoriasis. Postepy Dermatol Alergol. 2017 Oct;34(5):457-463. doi: 10.5114/ada.2017.71112. Epub 2017 Oct 31. PubMed PMID: 29507561; PubMed Central PMCID: PMC5831281.
4: Okubo K, Uchida E, Terahara T, Akiyama K, Kobayashi S, Tanaka Y. Efficacy and safety of emedastine patch, a novel transdermal drug delivery system for allergic rhinitis: Phase III, multicenter, randomized, double-blinded, placebo-controlled, parallel-group comparative study in patients with seasonal allergic rhinitis. Allergol Int. 2018 Jan 29. pii: S1323-8930(17)30189-2. doi: 10.1016/j.alit.2017.12.005. [Epub ahead of print] PubMed PMID: 29395965.
5: Marrouche N, Williams HC. Letter in response to "Effectiveness and safety of levocetirizine 10 mg versus a combination of levocetirizine 5 mg and montelukast 10 mg in chronic urticaria resistant to levocetirizine 5 mg: A double-blind, randomized, controlled trial" by Sarkar et al.. Indian J Dermatol Venereol Leprol. 2018 Jan-Feb;84(1):59-60. doi: 10.4103/ijdvl.IJDVL_860_17. PubMed PMID: 29271368.
6: Godse KV, Nadkarni N, Patil S, Mehta A. Subcutaneous Autologous Serum Therapy in Chronic Spontaneous Urticaria. Indian J Dermatol. 2017 Sep-Oct;62(5):505-507. doi: 10.4103/ijd.IJD_710_16. PubMed PMID: 28979013; PubMed Central PMCID: PMC5618838.
7: Poluzzi E, Diemberger I, De Ridder M, Koci A, Clo M, Oteri A, Pecchioli S, Bezemer I, Schink T, Pilgaard Ulrichsen S, Boriani G, Sturkenboom MCJ, De Ponti F, Trifirò G. Use of antihistamines and risk of ventricular tachyarrhythmia: a nested case-control study in five European countries from the ARITMO project. Eur J Clin Pharmacol. 2017 Nov;73(11):1499-1510. doi: 10.1007/s00228-017-2317-0. Epub 2017 Aug 22. PubMed PMID: 28831527.
8: An I, Demir V, Ibiloglu I, Akdeniz S. Fixed Drug Eruption Induced by Levocetirizine. Indian Dermatol Online J. 2017 Jul-Aug;8(4):276-278. doi: 10.4103/idoj.IDOJ_348_16. PubMed PMID: 28761848; PubMed Central PMCID: PMC5518583.
9: Kolkhir P, Pogorelov D, Olisova O. CRP, D-dimer, fibrinogen and ESR as predictive markers of response to standard doses of levocetirizine in patients with chronic spontaneous urticaria. Eur Ann Allergy Clin Immunol. 2017 Jul;49(4):189-192. PubMed PMID: 28752724.
10: Nakasone T, Wakuda H, Sugimoto Y, Kamei C. Effects of ICI204,448, naloxone methiodide and levocetirizine on the scratching behavior induced by a κ-opioid antagonist, nor-BNI, in ICR mice. Immunopharmacol Immunotoxicol. 2017 Oct;39(5):292-295. doi: 10.1080/08923973.2017.1354879. Epub 2017 Jul 26. PubMed PMID: 28745076.
11: Carnovale C, Russo S, Biondelli G, Gentili M, Pozzi M, Antoniazzi S, Radice S, Clementi E. Levocetirizine-induced Psychiatric Disorders in a Pediatric Patient: A Case Report and a Pharmacovigilance Database Analysis. J Pharmacol Pharmacother. 2017 Apr-Jun;8(2):74-76. doi: 10.4103/jpp.JPP_14_17. PubMed PMID: 28706402; PubMed Central PMCID: PMC5497403.
12: Sarkar TK, Sil A, Pal S, Ghosh C, Das NK. Effectiveness and safety of levocetirizine 10 mg versus a combination of levocetirizine 5 mg and montelukast 10 mg in chronic urticaria resistant to levocetirizine 5 mg: A double-blind, randomized, controlled trial. Indian J Dermatol Venereol Leprol. 2017 Sep-Oct;83(5):561-568. doi: 10.4103/ijdvl.IJDVL_551_16. PubMed PMID: 28656910.
13: Motola D, Donati M, Biagi C, Calamelli E, Cipriani F, Melis M, Monaco L, Vaccheri A, Ricci G. Safety profile of H1-antihistamines in pediatrics: an analysis based on data from VigiBase. Pharmacoepidemiol Drug Saf. 2017 Oct;26(10):1164-1171. doi: 10.1002/pds.4246. Epub 2017 Jun 27. PubMed PMID: 28653802.
14: Paśko P, Rodacki T, Domagała-Rodacka R, Palimonka K, Marcinkowska M, Owczarek D. Second generation H1 - antihistamines interaction with food and alcohol-A systematic review. Biomed Pharmacother. 2017 Sep;93:27-39. doi: 10.1016/j.biopha.2017.06.008. Epub 2017 Jun 13. Review. PubMed PMID: 28622592.
15: Goyal V, Gupta A, Gupta O, Lal D, Gill M. Comparative Efficacy and Safety of Ebastine 20 mg, Ebastine 10 mg and Levocetirizine 5 mg in Acute Urticaria. J Clin Diagn Res. 2017 Mar;11(3):WC06-WC09. doi: 10.7860/JCDR/2017/23961.9550. Epub 2017 Mar 1. PubMed PMID: 28511488; PubMed Central PMCID: PMC5427414.
16: Barniol C, Dehours E, Mallet J, Houze-Cerfon CH, Lauque D, Charpentier S. Levocetirizine and Prednisone Are Not Superior to Levocetirizine Alone for the Treatment of Acute Urticaria: A Randomized Double-Blind Clinical Trial. Ann Emerg Med. 2018 Jan;71(1):125-131.e1. doi: 10.1016/j.annemergmed.2017.03.006. Epub 2017 May 3. PubMed PMID: 28476259.
17: Noguchi S, Nishimura T, Mukaida S, Benet LZ, Nakashima E, Tomi M. Cellular Uptake of Levocetirizine by Organic Anion Transporter 4. J Pharm Sci. 2017 Sep;106(9):2895-2898. doi: 10.1016/j.xphs.2017.03.026. Epub 2017 Apr 4. PubMed PMID: 28385546.
18: Abo Dena AS, Abdel Gaber SA. In vitro drug interaction of levocetirizine and diclofenac: Theoretical and spectroscopic studies. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Jun 15;181:239-248. doi: 10.1016/j.saa.2017.03.043. Epub 2017 Mar 20. PubMed PMID: 28371723.
19: Jung MC, Kim JK, Cho JY, Song JW, Lee B, Park JW, Seo J, Kim SE. A case of levocetirizine-induced liver injury. Clin Mol Hepatol. 2016 Dec;22(4):495-498. doi: 10.3350/cmh.2016.0023. Epub 2016 Dec 25. PubMed PMID: 28081586; PubMed Central PMCID: PMC5266344.
20: Snidvongs K, Seresirikachorn K, Khattiyawittayakun L, Chitsuthipakorn W. Sedative Effects of Levocetirizine: A Systematic Review and Meta-Analysis of Randomized Controlled Studies. Drugs. 2017 Feb;77(2):175-186. doi: 10.1007/s40265-016-0682-0. Review. PubMed PMID: 28070872.

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